Sitostenone Sitostenone Beta-sitostenone is a steroid and a C29-steroid. It has a role as a metabolite. It derives from a hydride of a stigmastane.
Stigmast-4-en-3-one is a natural product found in Neolitsea aciculata, Rhinacanthus nasutus, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 67392-96-5
VCID: VC13577018
InChI: InChI=1S/C29H48O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h18-21,24-27H,7-17H2,1-6H3/t20-,21-,24+,25-,26+,27+,28+,29-/m1/s1
SMILES: CCC(CCC(C)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)C(C)C
Molecular Formula: C29H48O
Molecular Weight: 412.7 g/mol

Sitostenone

CAS No.: 67392-96-5

Cat. No.: VC13577018

Molecular Formula: C29H48O

Molecular Weight: 412.7 g/mol

* For research use only. Not for human or veterinary use.

Sitostenone - 67392-96-5

Specification

CAS No. 67392-96-5
Molecular Formula C29H48O
Molecular Weight 412.7 g/mol
IUPAC Name (8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one
Standard InChI InChI=1S/C29H48O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h18-21,24-27H,7-17H2,1-6H3/t20-,21-,24+,25-,26+,27+,28+,29-/m1/s1
Standard InChI Key RUVUHIUYGJBLGI-XJZKHKOHSA-N
Isomeric SMILES CC[C@H](CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)C(C)C
SMILES CCC(CCC(C)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)C(C)C
Canonical SMILES CCC(CCC(C)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)C(C)C

Introduction

Chemical Structure and Physicochemical Properties

The structural elucidation of sitostenone reveals a tetracyclic terpenoid backbone with a ketone group at C3 and a double bond at C5–C6 (Figure 1) . Stereochemical variations, such as γ-sitostenone (stigmast-4-en-3-one), exhibit distinct physicochemical profiles, including melting points and solubility .

Table 1: Key Physicochemical Properties of Sitostenone

PropertyValueSource
Molecular FormulaC₂₉H₄₈O
Molecular Weight412.69 g/mol
Melting Point546.57 K (273.42°C)
Boiling Point973.01 K (699.86°C)
LogP (Octanol-Water)8.233
SolubilityLipophilic; insoluble in water

Thermodynamic calculations predict a heat of vaporization (ΔvapH°) of 81.78 kJ/mol and a critical temperature (Tₐ) of 1207.19 K, reflecting its stability under high-temperature conditions .

Natural Occurrence and Isolation Methodologies

Sitostenone is predominantly isolated from plant matrices using methanol or ethanol extraction, followed by chromatographic purification. Notable sources include:

  • Sarcocephalus latifolius: A methanol extract of stem bark yielded a β-sitosterol/β-sitostenone mixture, marking the first reported isolation from this species .

  • Cochlospermum vitifolium: Sitostenone was identified alongside stigmasterol and flavonoids, contributing to its anti-hepatitis C activity .

  • Dieffenbachia seguine: Recent phytochemical screening confirmed sitostenone in stem bark extracts, expanding its known botanical distribution .

Table 2: Isolation Protocols and Yields

Plant SourceSolventYield (%)Key StepsReference
Sarcocephalus latifoliusMethanol0.12Column chromatography (SiO₂)
Cochlospermum vitifoliumEthyl acetate0.08HPLC purification
Dieffenbachia seguineHexane0.05Thin-layer chromatography

Pharmacological Activities

Antimicrobial Effects

A mixture of β-sitosterol and β-sitostenone from Sarcocephalus latifolius demonstrated broad-spectrum antimicrobial activity against Staphylococcus aureus (MIC: 12.5 µg/mL) and Candida albicans (MIC: 25 µg/mL), comparable to fluconazole .

Anti-Tumor and Anti-Melanogenesis Properties

Sitostenone inhibits tyrosinase (IC₅₀: 18.3 µM), a key enzyme in melanin synthesis, suggesting utility in treating hyperpigmentation disorders . Additionally, it exhibits cytotoxic effects against melanoma cell lines (IC₅₀: 45.2 µM) via apoptosis induction .

Anti-Inflammatory and Hepatoprotective Roles

In Cochlospermum vitifolium, sitostenone synergizes with flavonoids to reduce hepatic inflammation, validating its traditional use in jaundice therapy .

Analytical Characterization Techniques

Modern spectroscopic methods have been pivotal in sitostenone identification:

  • NMR Spectroscopy: ¹H-NMR signals at δ 5.35 (H-6) and δ 3.52 (H-3) confirm the double bond and ketone group, respectively .

  • Mass Spectrometry: ESI-MS exhibits a molecular ion peak at m/z 413.2 [M+H]⁺, consistent with its molecular formula .

  • X-ray Crystallography: Resolves stereochemical ambiguities, particularly the 24R configuration in γ-sitostenone .

Future Directions and Applications

While sitostenone’s bioactivities are well-documented, clinical translation necessitates further pharmacokinetic and toxicity studies. Potential applications include:

  • Cosmeceuticals: As a tyrosinase inhibitor for skin-lightening formulations.

  • Oncology: Combination therapies leveraging its apoptotic mechanism.

  • Antimicrobial Agents: Synergistic formulations with conventional antibiotics.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator